molecular formula C16H17FN2O2 B5798015 N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(2-fluorobenzyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5798015
M. Wt: 288.32 g/mol
InChI Key: RFEJTVNCHZLDHL-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This specific compound features a fluorobenzyl group and a methoxy-methylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea
  • N-(2-fluorobenzyl)-N’-(2-methoxyphenyl)urea
  • N-(2-fluorobenzyl)-N’-(2-methylphenyl)urea

Uniqueness

N-(2-fluorobenzyl)-N’-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both a fluorobenzyl group and a methoxy-methylphenyl group. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11-7-8-15(21-2)14(9-11)19-16(20)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEJTVNCHZLDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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